molecular formula C15H11ClO5 B6410773 3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1262006-25-6

3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6410773
CAS RN: 1262006-25-6
M. Wt: 306.70 g/mol
InChI Key: XJSPADZOWBOXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% is a synthetic compound that is used in various scientific research applications. It is a white, crystalline solid that is soluble in polar organic solvents such as ethanol and ethyl acetate. This compound is typically used in the synthesis of organic compounds, as a reagent in organic chemistry, and as an intermediate in the production of pharmaceuticals. It has been used in the synthesis of various biologically active compounds such as antibiotics, anti-cancer agents, and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% is not well understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds. It is also believed to be involved in the activation of certain enzymes, which can lead to the production of various biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% are not well understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds. It is also believed to be involved in the activation of certain enzymes, which can lead to the production of various biologically active compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% for laboratory experiments include its high purity and solubility in polar organic solvents. It is also relatively inexpensive and easy to obtain. The main limitation of using this compound for laboratory experiments is its lack of specificity, as it can react with various molecules to form a variety of products.

Future Directions

Future research on 3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% should focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds and pharmaceuticals. Additionally, further studies should be conducted to determine the optimal conditions for its synthesis and to identify any potential toxicity or adverse effects associated with its use. Finally, research should be conducted to develop new methods for its synthesis and to improve its purity and solubility.

Synthesis Methods

The synthesis of 3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% is achieved through a two-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenol and 5-hydroxybenzoic acid in aqueous acetic acid to form the desired product. The second step involves the recrystallization of the product in a suitable solvent such as ethanol or ethyl acetate. The final product is a white, crystalline solid with a purity of 95%.

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% is used in various scientific research applications. It is used in the synthesis of various biologically active compounds such as antibiotics, anti-cancer agents, and anti-inflammatory drugs. It is also used in the synthesis of organic compounds, as a reagent in organic chemistry, and as an intermediate in the production of pharmaceuticals.

properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)12-3-2-8(7-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSPADZOWBOXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692001
Record name 3'-Chloro-5-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methoxycarbonylphenyl)-5-hydroxybenzoic acid

CAS RN

1262006-25-6
Record name 3'-Chloro-5-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.